molecular formula C9H6FNO2S2 B11720095 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole

Cat. No.: B11720095
M. Wt: 243.3 g/mol
InChI Key: NKKNTMTZBNXVOG-UHFFFAOYSA-N
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Description

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is a fluorinated benzothiazole derivative characterized by a sulfonyl group linked to a 1-fluorovinyl substituent at the 2-position of the benzo[d]thiazole core. This compound belongs to a class of sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity. The fluorovinyl group introduces enhanced electrophilicity and metabolic stability, making it a valuable scaffold for designing functional molecules .

Synthetic routes typically involve Julia-Kocienski olefination or nucleophilic substitution reactions, with yields ranging from 79% to 91% under optimized conditions (e.g., using azidobenzene and sulfone precursors in 20% EtOAc/hexanes) . Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C9H6FNO2S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-(1-fluoroethenylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6FNO2S2/c1-6(10)15(12,13)9-11-7-4-2-3-5-8(7)14-9/h2-5H,1H2

InChI Key

NKKNTMTZBNXVOG-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with a fluorovinyl sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .

Scientific Research Applications

2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound achieves higher yields (79–91%) compared to selenium-containing analogues (82%) .
  • Reagent Diversity : Phenanthrene derivatives require cryogenic conditions (−78°C) and strong bases (LDA), complicating scalability , whereas the target compound uses milder chromatography-based purification .
  • Fluorine Positioning : The 1-fluorovinyl group enhances electrophilicity compared to difluoromethyl or fluorophenyl substituents, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Property 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole 2-{[Fluoro(phenanthren-9-yl)methyl]sulfonyl}benzo[d]thiazole
Melting Point (°C) Not reported 133–135 Not reported
Density (g/cm³) Not reported 1.564 Not reported
Solubility Moderate in EtOAc/hexanes Low in polar solvents Likely lipophilic due to phenanthrene
Acidic pKa Not reported −3.17 Not reported

Key Observations :

  • The difluoromethyl analogue () exhibits higher density and lower acidity (pKa = −3.17), suggesting greater stability in acidic environments .

Antifungal Activity

  • Target Compound: No direct data reported.
  • Analogues: 2-((4-Methylbenzyl)sulfonyl)benzo[d]thiazole (4k) inhibits Aspergillus fumigatus and Aspergillus ustus at MIC₅₀ < 10 µg/mL, outperforming commercial fungicides like Captan . Phenoxymethylbenzimidazole-triazole derivatives () show moderate activity, but sulfonyl groups enhance potency due to improved electron-withdrawing effects .

Enzyme Induction (Benzpyrene Hydroxylase)

  • 2-Phenylbenzothiazoles with 4′-halogen substitutions double induction activity compared to unsubstituted analogues .
  • The 1-fluorovinyl group may mimic halogen effects, but empirical data are needed to confirm this hypothesis.

Computational and Mechanistic Insights

  • Docking studies () suggest that sulfonyl groups enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .
  • Computational modeling of benzothiazole scaffolds () highlights the importance of the sulfonyl-fluorovinyl motif in optimizing ligand-receptor interactions for dopamine D4R modulation .

Biological Activity

The compound 2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that enhances its reactivity and biological potential. The presence of the fluorovinyl group contributes to its lipophilicity, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC₉H₆FNO₂S
Molecular Weight215.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Anticancer Properties

Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by targeting specific cellular pathways.

  • Case Study : A study demonstrated that similar benzothiazole derivatives showed cytotoxic effects against human cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .

Antimicrobial Activity

Benzothiazole derivatives are also being investigated for their antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes or cell membranes.

  • Research Findings : A review highlighted that several benzothiazole compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant properties of benzothiazoles have been explored, with some studies suggesting that these compounds can scavenge free radicals and reduce oxidative stress.

  • Research Evidence : Compounds similar to this compound were found to exhibit significant antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The sulfonyl group may play a critical role in inhibiting key enzymes involved in cellular metabolism and proliferation.

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